molecular formula C19H16ClNO2 B1393871 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-79-8

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393871
CAS No.: 1160264-79-8
M. Wt: 325.8 g/mol
InChI Key: NUDOFDDUEPICHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 4-propoxyphenylamine with quinoline-4-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using large-scale recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
Quinoline derivatives are known for their role as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. The specific structure of 2-(4-propoxyphenyl)quinoline-4-carbonyl chloride may influence its binding affinity to kinase active sites, presenting opportunities for the development of targeted therapies. Research indicates that modifications to the quinoline scaffold can yield compounds with enhanced inhibitory activity against specific kinases .

Antimicrobial Activity
Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. The unique combination of the chloro and propoxy groups in this compound may enhance its efficacy against bacterial and fungal strains. For instance, similar compounds have been explored for their ability to inhibit Staphylococcus aureus NorA efflux pumps, which are associated with antibiotic resistance . This suggests that further investigations into this compound could reveal its potential as an antimicrobial agent.

Proteomics

In proteomics research, this compound serves as a reactive handle for modifying proteins and other biomolecules. Its carbonyl chloride group can react with nucleophiles to form covalent bonds, facilitating the study of protein interactions and functions . Such modifications are essential for understanding protein dynamics and developing therapeutic strategies targeting specific biomolecules.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of quinoline derivatives with thionyl chloride under anhydrous conditions to prevent hydrolysis . This synthetic route allows for the creation of various derivatives that can be tailored for specific biological activities.

Case Studies and Research Findings

Recent studies have focused on structural modifications of quinoline derivatives to enhance their biological activity. For instance, research highlighted the development of new Staphylococcus aureus NorA inhibitors derived from quinolin-4-yloxy scaffolds, demonstrating significant synergy with existing antibiotics . These findings underscore the potential for this compound to serve as a lead compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carbonyl chloride
  • 2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride
  • 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a propoxyphenyl group at the C-2 position and a carbonyl chloride at the C-4 position. This structural arrangement is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulate receptor functions, which may lead to alterations in cellular signaling pathways. Notably, it has been studied as an efflux pump inhibitor (EPI) against Staphylococcus aureus, particularly in strains overexpressing the norA gene, which is associated with antibiotic resistance .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that this compound can synergize with other antibiotics to enhance their efficacy against resistant strains of bacteria. For example, it demonstrated a four-fold reduction in the minimum inhibitory concentration (MIC) when combined with ciprofloxacin against resistant Staphylococcus aureus strains .

Anti-Inflammatory Effects

Quinoline derivatives have also been evaluated for their anti-inflammatory effects. While direct studies on this specific compound are sparse, related quinoline structures have been reported to inhibit nitric oxide production in inflammatory models, indicating a possible pathway for anti-inflammatory activity .

Case Studies

  • Staphylococcus aureus NorA Inhibition : A study evaluated the efficacy of various quinoline derivatives as NorA inhibitors. The results indicated that this compound could significantly reduce the MIC of ciprofloxacin against resistant strains without affecting non-resistant strains .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that while some derivatives exhibited significant toxicity at high concentrations, the selectivity index suggested potential therapeutic windows for further development .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialSynergistic effect with ciprofloxacin against resistant S. aureus
Anti-CancerPotential induction of apoptosis and cell cycle arrest
Anti-InflammatoryInhibition of nitric oxide production in inflammatory models
CytotoxicitySignificant toxicity observed; promising selectivity

Properties

IUPAC Name

2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDOFDDUEPICHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238010
Record name 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-79-8
Record name 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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